Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a carbonochloridic acid moiety and a 4-nitrophenylsulfonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester typically involves the reaction of carbonochloridic acid with 2-[(4-nitrophenyl)sulfonyl]ethanol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is performed at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium on carbon (Pd/C) is often used in reduction reactions.
Solvents: Dichloromethane, chloroform, and ethanol are frequently used solvents in these reactions.
Major Products
Amides and Esters: Formed through substitution reactions.
Carbonochloridic Acid and 2-[(4-nitrophenyl)sulfonyl]ethanol: Formed through hydrolysis.
Amino Derivatives: Formed through reduction of the nitro group.
Scientific Research Applications
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester involves the reactivity of its functional groups. The carbonochloridic acid moiety is highly reactive towards nucleophiles, facilitating substitution reactions. The 4-nitrophenylsulfonyl group can undergo reduction, leading to the formation of amino derivatives. These reactions are often catalyzed by specific enzymes or chemical catalysts, depending on the application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is unique due to the presence of both carbonochloridic acid and 4-nitrophenylsulfonyl groups. This combination of functional groups imparts distinct reactivity and versatility, making it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes .
Properties
CAS No. |
102093-85-6 |
---|---|
Molecular Formula |
C9H8ClNO6S |
Molecular Weight |
293.68 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfonylethyl carbonochloridate |
InChI |
InChI=1S/C9H8ClNO6S/c10-9(12)17-5-6-18(15,16)8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2 |
InChI Key |
SMXRTMUZFUNIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.